N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
CAS No.:
Cat. No.: VC14760782
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
| Standard InChI | InChI=1S/C18H18N4O3/c1-22-15-6-4-3-5-13(15)21-14(18(22)24)8-9-16(23)20-12-7-10-17(25-2)19-11-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,23) |
| Standard InChI Key | LMRRMBCNTDDPAG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CN=C(C=C3)OC |
Introduction
N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a quinoxaline moiety linked to a propanamide chain, which includes a methoxypyridine group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Chemical Formula and Molecular Weight
Structural Features
-
The compound contains a quinoxaline ring system, which is a type of heterocyclic compound known for its biological activity.
-
The presence of a methoxypyridine group contributes to its potential therapeutic properties.
-
The propanamide linkage provides a site for further chemical modification.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the quinoxaline ring and the attachment of the methoxypyridine and propanamide groups. Specific reagents and conditions may vary based on desired yield and purity.
Potential Biological Activities
Heterocyclic compounds like N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide are often studied for their anticancer, antiviral, and other pharmacological activities. The quinoxaline moiety is known for its role in various biologically active compounds, suggesting potential therapeutic applications for this compound as well.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 1374547-53-1 |
| SMILES | COc1ccc(NC(=O)CNC2=NC(=O)C3=C(N2)C=CC=C3C)cc1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume